N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar pyrimidine derivatives often involves copper-catalyzed intramolecular cyclization of functionalized enamides, as detailed in the preparation of 2-phenyl-4,5-substituted oxazoles. This method can be adapted for the synthesis of our target compound, leveraging the functionalized enamides for cyclization processes (S. V. Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has been elucidated through single-crystal X-ray structural analysis, showing the importance of hydrogen bonds in the solid-state packing of molecules. Similar analytical methods could provide insights into the specific molecular structure of our compound of interest (Zhixu Zhou et al., 2021).
Chemical Reactions and Properties
The reactivity and chemical properties of pyrimidine derivatives are influenced by their functional groups. For instance, the introduction of various reagents to similar compounds has led to the formation of related heterocyclic systems, displaying biocidal properties against a range of microorganisms (M. Youssef et al., 2011). This suggests that our target compound could also participate in diverse chemical reactions, leading to biologically active derivatives.
properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(17-8-10-20-9-4-7-18-16(20)22)13-11-23-15(19-13)12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZZSUENRENPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CC=NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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